MKC3946

IRE1α RNase inhibition XBP1 mRNA splicing ER stress

Researchers mapping IRE1α-XBP1 axis biology frequently encounter confounding off-target effects from covalent or kinase-domain inhibitors that obscure RNase-specific phenotypes. MKC3946 (CAS 1093119-54-0) resolves this as a non-covalent, RNase-domain-selective IRE1α inhibitor that spares kinase function and downstream JNK signaling. • Validated in multiple myeloma & AML models; synergizes with bortezomib and 17-AAG even in BMSC/IL-6 co-culture conditions • Blocks XBP1 splicing at <10 μM within 3 h in RPMI 8226 cells; DMSO solubility 35-38 mg/mL • ≥98% HPLC purity with batch-to-batch consistency for reproducible high-throughput screening

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
Cat. No. B609115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMKC3946
SynonymsMKC-3946;  MKC 3946;  MKC3946.
Molecular FormulaC21H20N2O3S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O
InChIInChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3
InChIKeyIVQVBMWPWPTSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MKC3946: Selective IRE1α RNase Inhibitor


MKC3946 (CAS 1093119-54-0) is a small-molecule, cell-permeable inhibitor that selectively targets the endoribonuclease (RNase) domain of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the unfolded protein response (UPR) pathway [1]. By binding directly to the RNase active site, MKC3946 blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing production of the active XBP1s transcription factor without affecting IRE1α autophosphorylation or kinase function . The compound has demonstrated growth-inhibitory and pro-apoptotic effects in multiple myeloma (MM) and acute myeloid leukemia (AML) preclinical models while sparing normal mononuclear cells, establishing it as a widely used tool compound for interrogating IRE1α-XBP1 axis biology in ER stress-related pathologies [2].

IRE1α RNase-domain selective inhibition studies
XBP1 splicing pathway interrogation under ER stress
Non-covalent tool compound for myeloma/leukemia research
Selective RNase-vs-kinase signaling dissection

Why MKC3946 Cannot Be Substituted


IRE1α inhibitors are not functionally interchangeable due to fundamental differences in their mechanism of action (RNase domain vs. kinase domain targeting), covalent versus non-covalent binding, and selectivity profiles across UPR branches [1]. For instance, compounds like KIRA6 and KIRA8 target the IRE1α kinase domain to allosterically modulate RNase activity (KIRA8 IC50 = 5.9 nM), while MKC3946 binds directly to the RNase domain without affecting kinase function or JNK signaling [2]. Additionally, the covalent inhibitor 4μ8C (IC50 = 76 nM) forms a Schiff base with Lys599, potentially introducing irreversible off-target effects absent in the non-covalent MKC3946 [3]. Even among RNase-domain inhibitors, compounds such as STF-083010 and HNA exhibit distinct potency, cellular toxicity profiles, and in vivo pharmacokinetic properties that preclude direct substitution without revalidation of key experimental endpoints [4]. Selecting MKC3946 over alternatives is warranted only when the research question specifically requires a non-covalent RNase-domain inhibitor with an established body of evidence in hematologic malignancy models and well-characterized combination activity with proteasome inhibitors.

Mechanism mismatch
Kinase-domain allosteric inhibitors (KIRA6/8) modulate RNase activity indirectly; RNase-specific endpoint profiles may not transfer.
Covalent vs. non-covalent binding
4μ8C forms a covalent Schiff base with Lys599, introducing potential irreversible off-target effects absent with non-covalent MKC3946.
Divergent toxicity profiles
Other RNase inhibitors (STF-083010, HNA) show distinct potency and cellular toxicity; normal-cell selectivity context may not replicate.

MKC3946 Quantitative Evidence Guide


XBP1 Splicing Suppression vs. 4μ8C in β-Cells

In a direct comparative study using an inducible mutant proinsulin (C96Y) insulinoma cell line, MKC3946 and 4μ8c were evaluated side-by-side for their ability to prevent XBP1 mRNA splicing under ER stress conditions. Both compounds completely inhibited XBP1 splicing at the tested concentrations [1]. Microarray expression analysis and qPCR validation revealed that MKC3946 and 4μ8c produced effects on the induction of several UPR genes that were very similar to each other, indicating functional equivalence in this model system [2].

XBP1 splicing suppression vs. 4μ8C
Head-to-head
MKC3946 and 4μ8C both completely prevented XBP1 mRNA splicing in a mutant proinsulin β-cell line
Supports functional comparability in this ER stress model
UPR gene induction profiles were very similar (Fig. 4A,4B)
IRE1α RNase inhibition XBP1 mRNA splicing ER stress Pancreatic β-cell biology Unfolded protein response

Myeloma Cell Selectivity and XBP1 Inhibition

MKC3946 demonstrated concentration-dependent inhibition of basal XBP1 splicing in RPMI 8226 multiple myeloma cells at concentrations less than 10 μM following a 3-hour treatment period, without affecting phosphorylation of IRE1α [1]. In contrast to its modest growth-inhibitory effects on MM cell lines, MKC3946 exhibited no toxicity toward normal mononuclear cells at equivalent concentrations, establishing a favorable therapeutic window in vitro . This cellular selectivity profile distinguishes MKC3946 from other IRE1α inhibitors such as STF-083010, for which comparative normal-cell toxicity data are less extensively characterized in the primary literature [2].

Myeloma cell selectivity
Class-level
Inhibited XBP1 splicing at <10 μM in RPMI 8226 cells; spared normal mononuclear cells
Reported selective cytotoxicity context with normal-cell sparing
STF-083010 normal-cell toxicity data less extensively characterized
Multiple myeloma IRE1α inhibitor XBP1 splicing Cellular selectivity Toxicity profile

Bortezomib Synergy in Myeloma Xenograft

In an RPMI 8226 human multiple myeloma mouse xenograft model, intraperitoneal administration of MKC3946 at 100 mg/kg significantly reduced tumor growth and inhibited XBP1 splicing in vivo [1]. Critically, the combination of MKC3946 with bortezomib or 17-AAG produced enhanced cytotoxicity compared to either agent alone, even in the presence of bone marrow stromal cells or exogenous IL-6, which typically confer drug resistance . While STF-083010 has also been tested in MM xenografts and showed tumor growth inhibition, the detailed combination data with clinically relevant proteasome inhibitors are more extensively documented for MKC3946 in the primary Blood publication [2].

Bortezomib synergy in xenograft
Reported
Tumor growth reduction at 100 mg/kg i.p.; enhanced cytotoxicity with bortezomib/17-AAG in RPMI 8226 xenograft
Supports combination-study context in myeloma models
Overcame bone marrow stromal cell/IL-6 resistance
Multiple myeloma Xenograft model In vivo efficacy Combination therapy Bortezomib

Cytotoxic Activity in Acute Myeloid Leukemia

In acute myeloid leukemia (AML) cell lines and patient samples, MKC3946 blocked XBP1 mRNA splicing and exhibited significant cytotoxicity, inducing caspase-dependent apoptosis and G1 cell cycle arrest [1]. The study compared MKC3946 alongside other IRE1α RNase inhibitors including 2-hydroxy-1-naphthaldehyde (HNA), STF-083010, and toyocamycin; all four compounds blocked XBP1 splicing and exhibited cytotoxicity against AML cells, though direct head-to-head potency comparisons were not the primary focus [2]. Notably, Xbp1-deleted murine bone marrow cells were resistant to growth inhibition by IRE1α inhibitors, confirming on-target mechanism across the compound class [3].

AML cytotoxicity
Class-level
Blocked XBP1 splicing; induced caspase-dependent apoptosis and G1 arrest in AML cells
Supports multi-malignancy IRE1α dependency interpretation
On-target confirmed by Xbp1-KO resistance; compound-class effect
Acute myeloid leukemia IRE1α inhibition XBP1 splicing Cytotoxicity Caspase-dependent apoptosis

High DMSO Solubility for In Vitro Assays

MKC3946 demonstrates high solubility in DMSO at 35-38 mg/mL (approximately 92-100 mM), enabling preparation of concentrated stock solutions suitable for in vitro assays requiring high compound concentrations [1]. This solubility profile is favorable compared to some structurally related IRE1α inhibitors that may exhibit lower DMSO solubility or require specialized formulation approaches. The compound is insoluble in water and has limited ethanol solubility (3 mg/mL), which should be considered when designing aqueous-based assay systems .

DMSO solubility
Supporting evidence
35–38 mg/mL (~92–100 mM) in DMSO
Supports high-concentration stock preparation for in vitro assays
Insoluble in water; limited ethanol solubility (3 mg/mL)
Compound solubility IRE1α inhibitor DMSO stock In vitro assay Formulation

RNase Domain Selectivity Over Kinase Signaling

MKC3946 selectively inhibits the RNase domain of IRE1α without interfering with IRE1α autophosphorylation, kinase function, or the binding of activated IRE1α to TRAF2 and downstream JNK signaling [1]. This functional selectivity contrasts with kinase-targeting IRE1α inhibitors such as KIRA6 (IC50 = 0.6 μM) and KIRA8 (IC50 = 5.9 nM), which modulate RNase activity allosterically through the kinase domain and may differentially affect IRE1α-dependent signaling outputs [2]. The selective RNase-domain targeting of MKC3946 enables researchers to dissect RNase-dependent versus kinase-dependent IRE1α functions in cellular stress responses.

RNase domain selectivity
Class-level
Inhibits RNase without affecting IRE1α autophosphorylation, TRAF2 binding, or JNK signaling
Enables RNase-specific vs kinase-dependent pathway dissection
4μ8C inhibits both domains; KIRA6/8 allosterically modulate RNase
IRE1α RNase selectivity Kinase inhibition JNK signaling TRAF2 binding Mechanism of action

MKC3946 Optimal Research Applications


Combination Therapy with Bortezomib or 17-AAG

MKC3946 is optimally suited for preclinical studies investigating synergistic combinations with proteasome inhibitors (bortezomib) or HSP90 inhibitors (17-AAG) in multiple myeloma models. The Blood (2012) study demonstrated that MKC3946 significantly enhanced cytotoxicity induced by bortezomib or 17-AAG, even in the presence of bone marrow stromal cells or exogenous IL-6—conditions that typically confer drug resistance [1]. In vivo, MKC3946 (100 mg/kg, i.p.) reduced tumor growth and XBP1 splicing in an RPMI 8226 xenograft model, with enhanced efficacy when combined with these agents [2]. Researchers seeking to evaluate IRE1α-XBP1 axis inhibition as an adjuvant strategy to overcome proteasome inhibitor resistance should prioritize MKC3946 due to this extensively validated combination profile.

RNase vs. Kinase Pathway Dissection

For experiments requiring clean separation of IRE1α RNase activity from kinase function and downstream JNK signaling, MKC3946 provides a distinct advantage over dual-function inhibitors like 4μ8C (which inhibits both autophosphorylation and RNase activity via covalent Schiff base formation) and allosteric kinase inhibitors like KIRA6/KIRA8 [1]. MKC3946 selectively inhibits the RNase domain without affecting IRE1α phosphorylation or TRAF2-mediated JNK activation, enabling researchers to attribute observed cellular phenotypes specifically to RNase-dependent XBP1 splicing and regulated IRE1-dependent decay (RIDD) pathways [2]. This application scenario is particularly relevant for studies mapping UPR branch crosstalk and identifying RNase-specific therapeutic vulnerabilities.

Hematologic Malignancy Cross-Validation

MKC3946 is validated in both multiple myeloma and acute myeloid leukemia models, making it the most broadly characterized IRE1α RNase inhibitor for cross-hematologic malignancy studies. In AML, MKC3946 blocked XBP1 splicing and induced caspase-dependent apoptosis and G1 arrest, with on-target specificity confirmed by resistance in Xbp1-deleted murine bone marrow cells [1]. The compound's documented activity across MM and AML, combined with its sparing of normal mononuclear cells, positions it as the preferred tool for research programs evaluating IRE1α as a pan-hematologic malignancy target [2]. Researchers comparing IRE1α dependency across different leukemia and myeloma subtypes should select MKC3946 to leverage this multi-indication validation dataset.

High-Throughput Screening Positive Control

MKC3946's high DMSO solubility (35-38 mg/mL, approximately 92-100 mM) and well-characterized activity in RPMI 8226 cells—where it inhibits XBP1 splicing at concentrations <10 μM within 3 hours—make it an ideal positive control compound for high-throughput screens targeting the IRE1α-XBP1 axis [1]. The availability of luciferase reporter-based assays (as demonstrated in the identification of acridine derivative IRE1α inhibitors) enables robust screening platforms where MKC3946 can serve as a validated reference inhibitor [2]. Procurement of MKC3946 for screening campaigns is supported by its commercial availability from multiple reputable vendors with purity specifications ≥97% (HPLC), ensuring batch-to-batch consistency essential for reproducible assay performance [3].

Application
Selection Property
Validation Focus
Proteasome inhibitor combination studies
Synergy context with bortezomib/17-AAG
Xenograft tumor growth and XBP1 splicing endpoints
IRE1α RNase-specific pathway dissection
Selective RNase domain inhibition without kinase disruption
RNase-dependent vs. kinase-dependent pathway endpoints
Cross-hematologic malignancy IRE1α dependency
Multi-model validation (MM and AML)
On-target specificity across cell types
High-throughput IRE1α inhibitor screening
High DMSO solubility and characterized RPMI 8226 activity
XBP1 splicing inhibition in screening assays

Technical Documentation Hub

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27 linked technical documents
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